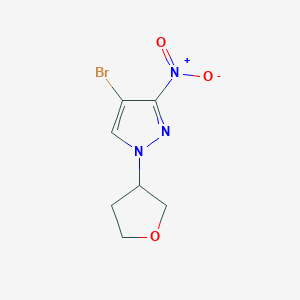![molecular formula C14H21FN2 B7570492 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is widely used as an antidepressant drug. Fluoxetine is a potent and highly selective inhibitor of serotonin uptake, which helps to increase the levels of serotonin in the brain.
作用机制
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine works by selectively inhibiting the reuptake of serotonin, which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine helps to regulate mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has a range of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin in the brain, which can help to regulate mood and alleviate symptoms of depression and anxiety. 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating the body's response to stress. Additionally, 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has been shown to have an effect on the immune system, which may be involved in its therapeutic effects.
实验室实验的优点和局限性
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has several advantages for use in lab experiments. It is a highly selective inhibitor of serotonin uptake, which makes it a useful tool for investigating the role of serotonin in various physiological processes. It is also well-tolerated and has a low toxicity, which makes it a safe option for use in animal studies. However, 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine does have some limitations. It has a relatively long half-life, which can make it difficult to control the timing of its effects. Additionally, it can have variable effects on different individuals, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine. One area of interest is the development of new and more selective SSRIs, which may have fewer side effects and greater therapeutic efficacy. Additionally, researchers are investigating the role of serotonin in various physiological processes, such as appetite regulation and the immune system, which may have implications for the development of new treatments for a range of disorders. Finally, researchers are exploring the potential use of 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine in combination with other drugs or therapies, which may enhance its therapeutic effects.
合成方法
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine is synthesized by the condensation of 3-chlorobenzoic acid with N-methyl-3-phenyl-3-(4-piperidinyl)propan-1-amine in the presence of thionyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine.
科学研究应用
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has been widely used in scientific research to study the mechanisms of depression and anxiety disorders. It has also been used to investigate the role of serotonin in various physiological processes, such as appetite, sleep, and sexual behavior. 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has also been studied for its potential therapeutic effects in a range of disorders, including obsessive-compulsive disorder, post-traumatic stress disorder, and bulimia nervosa.
属性
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-11(16)13-5-7-17(8-6-13)10-12-3-2-4-14(15)9-12/h2-4,9,11,13H,5-8,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXSWKMVIXGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)


![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)